
Fendiline, (S)-
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Overview
Description
Fendiline, (S)- is a chiral compound known for its role as a coronary vasodilator. It is primarily used in the treatment of coronary heart diseases due to its ability to inhibit calcium function in muscle cells during excitation-contraction coupling . This compound has also been proposed as an antiarrhythmic and antianginal agent .
Preparation Methods
The preparation of fendiline and its analogues involves the use of chiral stationary phases for liquid chromatographic resolution. One method includes the use of a chiral stationary phase based on (+)- (18-crown-6)-2,3,11,12-tetracarboxylic acid . The synthetic route involves the reductive amination of appropriate aryl alkyl ketones using sodium cyanoborohydride and ammonium acetate . Industrial production methods may include vacuum-drying and freeze-drying techniques to yield a powder of the active ingredient from a previously sterile-filtered solution .
Chemical Reactions Analysis
Fendiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, trifluoroacetic acid, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the resolution of fendiline and its analogues on a chiral stationary phase results in the separation of enantiomers, which can exhibit different biological activities .
Scientific Research Applications
Fendiline, also known as Sensit or N-(3,3-diphenylpropyl)-(1-phenylethyl)-amine, is a diphenylalkylamine blocker of L-type calcium channels . Once used as an anti-anginal agent for coronary heart disease, Fendiline is now clinically obsolete . Research has revealed that Fendiline impacts K-Ras signaling in cancer cells and may enhance the effects of certain therapeutic agents .
Cancer Research
Fendiline has demonstrated the ability to impede the proliferation, migration, and invasion of pancreatic cancer cells . It achieves this by reducing the expression of β-catenin target genes, including cyclinD1, c-Myc, and CD44, suggesting that Fendiline may prevent cell proliferation and migration by inhibiting ADAM10 function, cadherin proteolysis, and stabilization of cadherin-catenin interaction at the plasma membrane .
Effects on Pancreatic Cancer Cells
- G1 Arrest Treatment with Fendiline resulted in a significant enrichment of pancreatic cancer cells in the G1 phase, with a corresponding reduction in the number of cells in S and G2 phases, suggesting a G1/S arrest .
- Anchorage-Independent Growth Fendiline treatment significantly reduced the number of colonies formed by pancreatic cancer cells, indicating its ability to inhibit adherence-independent growth .
- Cell Migration and Invasion Fendiline treatment drastically reduces the invasion of pancreatic cancer cells and significantly reduces cell migration .
- Adherens Junction Formation Fendiline promotes the formation of tight cadherin-catenin-positive adherens junctions, enhancing intercellular adhesions, which contributes to reduced migration and invasion .
- ADAM10 Distribution Fendiline reduces the localization of ADAM10 (a disintegrin and metalloproteinase 10) at the leading edges of cells and increases the levels of N-cadherin at the intercellular adherens junctions .
Influence on K-Ras Signaling
Fendiline can interfere with Ras-dependent signaling in K-Ras mutant cancer cells . It inhibits K-Ras plasma membrane localization and blocks downstream signaling . Fendiline increases the soluble, cytosolic fraction of GFP-K-RasG12V without altering K-Ras posttranslational processing . It also reduces nanoclustering of K-Ras and redistributes K-Ras from the plasma membrane to the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and cytosol .
Combination with Therapeutic Agents
Fendiline may enhance the therapeutic potential of established and developing chemotherapeutic agents . When combined with tivantinib, colony formation was almost completely eliminated in various cell lines, implying that Fendiline might enhance the therapeutic potential of established and developing chemotherapeutic agents . Fendiline hydrochloride can also enhance cisplatin antitumor activity .
Other Applications
Ebola Virus Assembly
Fendiline's effects are also being researched in the context of the Ebola virus (EBOV), where it is being computationally evaluated for its impact on the assembly and budding process of the virus .
Treatment of Coronary Heart Disease
Fendiline was originally used as an anti-anginal agent for the treatment of coronary heart disease . It has calcium as well as calmodulin antagonistic actions, such as inhibition of the transmembrane calcium current, smooth muscle relaxation, negative inotropism, cardioprotection, and inhibition of calmodulin-activated myosin light-chain kinase and phosphodiesterase .
Fendiline Derivatives
Mechanism of Action
Fendiline exerts its effects by inhibiting calcium function in muscle cells during excitation-contraction coupling . This inhibition leads to vasodilation, making it effective in the treatment of coronary heart diseases. Fendiline is non-selective and has been proposed as an antiarrhythmic and antianginal agent . The molecular targets and pathways involved include the reduction of phosphatidylserine levels, which can affect viral particle production .
Comparison with Similar Compounds
Fendiline is unique in its ability to inhibit calcium function and act as a vasodilator. Similar compounds include other calcium-channel blockers used as vasodilators. fendiline’s chiral nature and the difference in biological activities between its enantiomers make it distinct . The ®-enantiomer of fendiline has been found to show a more potent vasodilatory effect than the (S)-enantiomer . Other similar compounds include analogues of fendiline that have been resolved on chiral stationary phases .
Properties
CAS No. |
108448-58-4 |
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Molecular Formula |
C23H25N |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-[(1S)-1-phenylethyl]propan-1-amine |
InChI |
InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m0/s1 |
InChI Key |
NMKSAYKQLCHXDK-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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